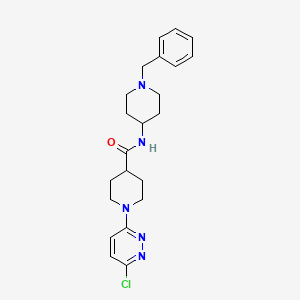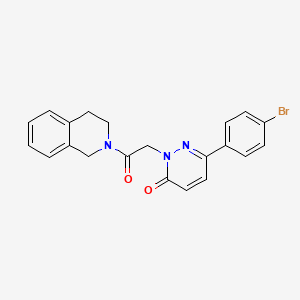![molecular formula C19H26N4O3S B11148709 1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B11148709.png)
1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenylsulfonyl group, a pyrazole ring, and a piperidinecarboxamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
The synthesis of 1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde: This intermediate is synthesized through the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde source under controlled conditions.
Formation of the pyrazole-piperidine intermediate: The aldehyde intermediate is then reacted with piperidine to form the corresponding pyrazole-piperidine compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide can be compared with similar compounds such as:
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
1-(Phenylsulfonyl)-N-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide: Similar structure but with different methylation pattern on the pyrazole ring.
1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxamide: Contains a pyrrolidine ring instead of a piperidine ring, affecting its reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H26N4O3S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H26N4O3S/c1-14-18(15(2)22(3)21-14)12-20-19(24)16-8-7-11-23(13-16)27(25,26)17-9-5-4-6-10-17/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,20,24) |
Clave InChI |
UBRJPCCYETVQFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11148626.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11148638.png)
![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148648.png)

![5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11148654.png)

![5-[(2-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148670.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11148677.png)
![N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11148679.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11148680.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11148688.png)

![3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11148694.png)
![N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148700.png)
